molecular formula C14H16ClNO3S2 B2614126 2-chloro-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzenesulfonamide CAS No. 1797985-87-5

2-chloro-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzenesulfonamide

Cat. No.: B2614126
CAS No.: 1797985-87-5
M. Wt: 345.86
InChI Key: HETYAAUTDCCJAZ-UHFFFAOYSA-N
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Description

2-Chloro-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by:

  • Core structure: A benzene ring with a sulfonamide (-SO₂NH-) group and a chlorine substituent at position 2.
  • N-substituent: A 2-methoxy-2-(5-methylthiophen-2-yl)ethyl group, introducing a heterocyclic thiophene moiety.

Properties

IUPAC Name

2-chloro-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO3S2/c1-10-7-8-13(20-10)12(19-2)9-16-21(17,18)14-6-4-3-5-11(14)15/h3-8,12,16H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HETYAAUTDCCJAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(CNS(=O)(=O)C2=CC=CC=C2Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzenesulfonamide typically involves multiple steps One common approach starts with the chlorination of a suitable benzene derivative to introduce the chloro groupThe thiophene ring is then attached via a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki-Miyaura coupling .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of cheaper and more readily available starting materials.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidative conditions.

    Reduction: The sulfonamide group can be reduced to an amine under reducing conditions.

    Substitution: The chloro group can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-chloro-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzenesulfonamide involves its interaction with biological targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt metabolic pathways or cellular processes, leading to the desired therapeutic effect .

Comparison with Similar Compounds

Structural Features

The table below compares structural attributes of the target compound with analogs:

Compound Name Substituent on N-Atom Molecular Formula Molecular Weight Key Features
Target Compound 2-Methoxy-2-(5-methylthiophen-2-yl)ethyl C₁₅H₁₇ClN₂O₃S₂ 376.88 g/mol Thiophene ring, methoxy group
N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide 5-Chloro-2-methoxyphenyl C₁₃H₁₁ClN₂O₃S 310.75 g/mol Chloro-methoxyphenyl group
Chlorsulfuron [(4-Methoxy-6-methyl-1,3,5-triazin-2-yl)aminocarbonyl] C₁₂H₁₂ClN₅O₄S 357.77 g/mol Triazine ring (herbicidal activity)
5-Chloro-2-methoxy-4-methyl-N-(2-phenylethyl)benzenesulfonamide 2-Phenylethyl C₁₆H₁₈ClNO₃S 339.84 g/mol Phenylethyl group, methyl substituent
5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide 2-(4-Sulfamoylphenyl)ethyl C₁₇H₁₈ClN₃O₅S 419.86 g/mol Benzamide-sulfonamide hybrid
N-(5-Chloro-2-methylphenyl)benzenesulfonamide 5-Chloro-2-methylphenyl C₁₃H₁₂ClNO₂S 281.76 g/mol Simple chloro-methylphenyl group

Key Observations :

  • Chlorsulfuron ’s triazine group is critical for herbicidal activity, highlighting how substituent choice dictates application .
  • Hybrid structures (e.g., benzamide-sulfonamide in ) demonstrate versatility in drug design.

Insights :

  • Thiophene-containing analogs are understudied in the evidence, suggesting a gap in structure-activity relationship (SAR) data.

Biological Activity

2-chloro-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzenesulfonamide is a synthetic compound belonging to the class of benzamide derivatives. This compound has garnered attention for its potential pharmacological properties, particularly in treating ischemic heart diseases. The unique structural features of this compound, including the presence of a chlorine atom and a methoxy group, play a crucial role in its biological activity.

Chemical Structure and Properties

The molecular formula of 2-chloro-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzenesulfonamide is C15H16ClN2O3S, with a molecular weight of 348.81 g/mol. The compound's structure can be represented as follows:

Structure C6H4(SO2NH)C7H10ClO2\text{Structure }\text{C}_6\text{H}_4(\text{SO}_2\text{NH})\text{C}_7\text{H}_{10}\text{ClO}_2

This compound's synthesis typically involves multi-step organic reactions, including the reaction of 5-methylthiophene with appropriate reagents to introduce the benzamide moiety. The synthesis requires careful control over temperature and reaction time to optimize yield and purity.

The mechanism of action for 2-chloro-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzenesulfonamide involves its interaction with specific biological targets, potentially acting as an allosteric modulator or inhibitor in metabolic pathways related to ischemic heart disease. The methoxy and methyl groups enhance the binding affinity and selectivity towards target proteins involved in these pathways .

Pharmacological Potential

Research indicates that compounds similar to 2-chloro-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzenesulfonamide exhibit various biological activities, including:

  • Cardiovascular Effects : Potential applications in treating ischemic heart diseases by targeting specific molecular pathways affected by ischemia.
  • Antimicrobial Activity : Preliminary studies suggest that sulfonamides can inhibit bacterial growth, although specific data on this compound is limited .

Case Studies and Research Findings

  • Cardiovascular Studies : In vitro studies have shown that modifications on the thiophene ring can significantly impact the compound's pharmacodynamics, making it a subject of interest for drug development targeting ischemic conditions.
  • Inhibition Studies : A study on related sulfonamides highlighted their inhibition of insulin-regulated aminopeptidase (IRAP), which is linked to improved memory and learning in animal models. This suggests potential neuroprotective effects that may be explored further with this compound .
  • Antimicrobial Activity : Research into new sulfonamides containing sulfathiazole moieties has demonstrated antibacterial properties, indicating that similar compounds may exhibit efficacy against bacterial pathogens .

Data Table: Comparison with Similar Compounds

Compound NameMolecular FormulaBiological ActivityReferences
2-chloro-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzenesulfonamideC15H16ClN2O3SPotential cardiovascular agent
SulfathiazoleC11H12N4O3SAntibacterial
N-[2-Methoxy-2-(5-methylthiophen-2-yl)ethyl]-1,3-benzoxazol-2-amineC15H16N2O2SModulates biological pathways

Q & A

Q. What are the common synthetic routes for preparing 2-chloro-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzenesulfonamide, and how can reaction conditions be optimized?

The synthesis typically involves coupling a sulfonyl chloride intermediate with a substituted amine. For example:

  • Step 1 : React 2-chlorobenzenesulfonyl chloride with 2-methoxy-2-(5-methylthiophen-2-yl)ethylamine in the presence of a base (e.g., triethylamine) in dichloromethane (DCM) at 0–5°C .
  • Step 2 : Purify the product via column chromatography (e.g., silica gel, ethyl acetate/hexane gradient).

Q. Optimization Tips :

  • Use coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or hydroxybenzotriazole (HOBt) to improve yields .
  • Monitor reaction progress via TLC or LC-MS to minimize side products (e.g., over-sulfonation).

Q. How is the structural identity of this compound confirmed, and what analytical techniques are critical?

  • Nuclear Magnetic Resonance (NMR) : 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm substituent positions and stereochemistry. For example, the methoxy group (-OCH3\text{-OCH}_3) appears as a singlet near δ 3.3–3.5 ppm in 1H^{1}\text{H} NMR .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ peak at m/z 414.0652).
  • X-ray Crystallography : Resolves absolute configuration using SHELXL or similar software .

Q. What purification strategies are effective for removing byproducts in sulfonamide synthesis?

  • Solvent Recrystallization : Use ethanol/water mixtures to isolate the pure compound.
  • Chromatography : Reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase is ideal for polar impurities .
  • Troubleshooting : If residual amines persist, acid-base extraction (e.g., dilute HCl wash) is recommended .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this sulfonamide?

Methodological Approach :

  • Analog Synthesis : Modify the thiophene (e.g., substituents at the 5-position) or benzenesulfonamide moiety .
  • Biological Assays :
    • In vitro enzyme inhibition (e.g., NLRP3 inflammasome inhibition assays using THP-1 cells) .
    • In vivo efficacy models (e.g., murine inflammation models with dose-dependent response analysis).
  • Computational Modeling : Docking studies (AutoDock Vina) to predict binding affinity to target proteins .

Q. What challenges arise in crystallographic refinement of this compound, and how are they resolved?

  • Challenge : Disordered methoxy or thiophene groups complicate electron density maps.
  • Solution :
    • Use SHELXL to apply restraints (e.g., DFIX, SIMU) for bond lengths and angles .
    • Collect high-resolution data (<1.0 Å) at synchrotron facilities to improve model accuracy .
  • Validation : Check R-factor convergence (target: R1<0.05R_1 < 0.05) and ADPs for thermal motion .

Q. How can conflicting biological activity data between similar sulfonamides be analyzed?

Case Study : If compound A shows anti-inflammatory activity but compound B (with a methylthiophene substituent) does not:

  • Hypothesis Testing :
    • Compare logP values (methylthiophene may increase hydrophobicity, reducing solubility) .
    • Assess metabolic stability (e.g., cytochrome P450 assays) to rule out rapid degradation .
  • Data Reconciliation : Use multivariate analysis (e.g., PCA) to identify physicochemical properties driving activity .

Q. What strategies are employed to optimize the pharmacokinetic profile of this sulfonamide?

  • Lipinski’s Rule Compliance : Adjust substituents to maintain molecular weight <500 and logP <5 .
  • Metabolic Stability : Introduce electron-withdrawing groups (e.g., -Cl) to reduce CYP450-mediated oxidation .
  • Solubility Enhancement : Co-crystallize with cyclodextrins or formulate as a sodium salt .

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Molecular Dynamics (MD) Simulations : Simulate binding to NLRP3 (PDB ID: 6NPY) using GROMACS .
  • Free Energy Perturbation (FEP) : Quantify binding energy changes upon substituent modification .
  • ADMET Prediction : Tools like SwissADME assess bioavailability and toxicity risks .

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